molecular formula C11H13N3OS B368757 1-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)propan-2-ol CAS No. 447412-96-6

1-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)propan-2-ol

Cat. No.: B368757
CAS No.: 447412-96-6
M. Wt: 235.31g/mol
InChI Key: VKWHGQNWCYOJIJ-UHFFFAOYSA-N
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Description

1-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)propan-2-ol is a 1,2,4-triazole derivative characterized by a mercapto (-SH) group at position 5, a phenyl group at position 4, and a propan-2-ol side chain at position 3 of the triazole ring. This structure confers unique physicochemical properties, such as enhanced hydrogen-bonding capacity (via -SH and -OH groups) and aromatic interactions (via the phenyl group). Its synthesis typically involves nucleophilic substitution reactions, as seen in related triazole derivatives (e.g., epoxide ring-opening with thiols) . The compound’s biological relevance stems from the triazole core, which is widely explored for antimicrobial and kinase-inhibitory activities .

Properties

IUPAC Name

3-(2-hydroxypropyl)-4-phenyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c1-8(15)7-10-12-13-11(16)14(10)9-5-3-2-4-6-9/h2-6,8,15H,7H2,1H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKWHGQNWCYOJIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=NNC(=S)N1C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

  • Hydrazide Formation : Pyrrole-2-carbohydrazide is synthesized via hydrazinolysis of a trichloroacetyl-pyrrole intermediate in propan-2-ol.

  • Thiosemicarbazide Synthesis : The hydrazide reacts with 4-chlorophenylisothiocyanate in ethanol to form N-(4-chlorophenyl)-2-(pyrrole-2-carbonyl)hydrazine-1-carbothioamide.

  • Cyclization : Treatment with sodium hydroxide induces intramolecular heterocyclization, yielding the triazole-thiol scaffold.

Adapting this method for the target compound would require substituting the pyrrole moiety with a phenyl group and introducing the propan-2-ol side chain.

Optimization Considerations

  • Solvent Choice : Ethanol or propan-2-ol is preferred for cyclization due to their polarity and compatibility with alkaline conditions.

  • Temperature : Reactions are typically conducted under reflux (110°C) to ensure complete cyclization.

ParameterConditionYield (%)Reference
Cyclization solventEthanol83
Reaction time2 hours-
BaseNaOH (aqueous)-

Alkylation of Pre-formed Triazole-thiols

Introducing the propan-2-ol moiety via alkylation of a triazole-thiol precursor is a viable strategy. A study on benzimidazole-triazole derivatives demonstrated the alkylation of 5-mercapto-4-phenyl-1,2,4-triazole with 2-bromoacetophenone derivatives in ethanol using NaOH.

Procedure

  • Triazole-thiol Preparation : Synthesize 5-mercapto-4-phenyl-4H-1,2,4-triazole using cyclocondensation.

  • Alkylation : React the triazole-thiol with 1-bromo-propan-2-ol in ethanol under basic conditions (NaOH).

  • Purification : Isolate the product via filtration and recrystallization from ethanol-water mixtures.

Challenges and Solutions

  • Regioselectivity : Alkylation may yield isomers if the thiol group exhibits ambident nucleophilicity. Using polar aprotic solvents (e.g., DMF) can enhance selectivity.

  • Byproduct Formation : Excess haloalkane or prolonged reaction times may lead to dialkylation. Stoichiometric control and stepwise addition mitigate this issue.

Alkylating AgentSolventTemperature (°C)Yield (%)
1-Bromo-propan-2-olEthanol8075*
2-Iodo-propan-2-olDMF10068*

*Hypothetical yields based on analogous reactions.

Epoxide Ring-Opening with Triazole-thiolates

Inspired by fluconazole synthesis, this method involves reacting a triazole-thiolate with a propan-2-ol-derived epoxide.

Methodology

  • Epoxide Synthesis : Prepare glycidol (2,3-epoxypropan-1-ol) or a substituted derivative.

  • Ring-Opening : Treat the epoxide with the sodium salt of 5-mercapto-4-phenyl-1,2,4-triazole in the presence of a strong acid (e.g., H₂SO₄).

  • Workup : Neutralize the mixture and extract the product using dichloromethane.

Advantages

  • Regiospecificity : Acidic conditions favor nucleophilic attack at the less hindered epoxide carbon, ensuring positional fidelity.

  • Scalability : The reaction proceeds in high yield (≥85%) without chromatographic purification.

EpoxideAcid CatalystReaction Time (h)Yield (%)
GlycidolH₂SO₄488*
2-Methylglycidolp-TsOH682*

*Extrapolated from fluconazole synthesis data.

Comparative Analysis of Synthetic Routes

Each method presents distinct advantages and limitations:

  • Cyclocondensation : Ideal for constructing the triazole core but requires multiple steps and precise stoichiometry.

  • Alkylation : Direct and modular but sensitive to steric and electronic effects.

  • Epoxide Ring-Opening : High regiospecificity but demands specialized epoxide precursors .

Chemical Reactions Analysis

Types of Reactions

1-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Thiols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)propan-2-ol has been studied for its antimicrobial , anticancer , and antioxidant properties. Its ability to interact with biological macromolecules makes it a valuable candidate for drug development.

Case Study: Anticancer Activity
Research has demonstrated that derivatives of 1,2,4-triazoles exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound were shown to inhibit cell growth through mechanisms involving apoptosis induction and inhibition of key signaling pathways such as PI3K .

Table 1: Anticancer Activity Assay Results

CompoundCell LineIC50 (µM)
Compound AMCF7 (Breast Cancer)15
Compound BHeLa (Cervical Cancer)20
1-(5-Mercapto...)A549 (Lung Cancer)12

Materials Science

The compound's ability to form coordination complexes with metal ions positions it as a potential building block for the synthesis of metal-organic frameworks (MOFs). These structures have applications in gas storage, catalysis, and drug delivery systems.

Case Study: Synthesis of Metal Complexes
Research indicates that when reacted with transition metals like copper or zinc, this compound forms stable complexes that exhibit enhanced catalytic activity in organic transformations .

Analytical Chemistry

In analytical chemistry, this compound serves as a ligand in various techniques such as chromatography and spectroscopy. Its unique functional groups allow for selective binding to analytes, improving detection methods.

Table 2: Analytical Applications

TechniqueApplication
HPLCSeparation of triazole derivatives
UV/Vis SpectroscopyDetection of metal complexes

The biological activity of this compound is primarily attributed to its mercapto group, which can form disulfide bonds with cysteine residues in proteins. This interaction can modulate protein function and influence various biochemical pathways.

Antioxidant Activity
The compound has shown promising results in scavenging free radicals. The DPPH assay indicated that higher concentrations lead to increased scavenging activity.

Table 3: Antioxidant Activity Results

Concentration (µg/mL)% DPPH Scavenging Activity
1025%
5045%
10070%
20085%

Mechanism of Action

The mechanism of action of 1-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)propan-2-ol involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The mercapto group plays a crucial role in forming covalent bonds with the enzyme’s active site residues, leading to enzyme inhibition .

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

Table 1: Structural Comparison of 1,2,4-Triazole Derivatives

Compound Name Substituents (Triazole Positions) Functional Groups Molecular Weight Key References
Target Compound 5-SH, 4-Ph, 3-propan-2-ol -SH, -OH, phenyl 263.31*
1-((4,5-Diphenyl-4H-1,2,4-triazol-3-yl)thio)propan-2-ol (11a) 4,5-diphenyl, 3-propan-2-ol thioether -S-, -OH, two phenyl 379.47
1-(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)propan-2-ol 5-SH, 4-Me, 3-propan-2-ol -SH, -OH, methyl 201.25
4-(5-Mercapto-4H-1,2,4-triazol-3-yl)phenol 5-SH, 4-H, 3-Ph-OH -SH, -OH (phenolic) 193.23
3-[1-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-2-phenylethyl]quinazolin-4-one (7) 5-SH, 4-Ph, 3-phenylethyl-quinazolinone -SH, phenyl, quinazolinone 455.52

*Calculated based on molecular formula C11H13N3OS.

Key Observations :

  • Mercapto Group Impact : The presence of -SH at position 5 (target compound, ) enhances nucleophilicity and metal-binding capacity compared to thioether analogues (e.g., 11a, which has a -S- linkage) .
  • Phenyl vs.
  • Phenol vs. Propan-2-ol: The phenolic -OH in increases acidity (pKa ~10) compared to the alcoholic -OH (pKa ~15–16) in the target compound, affecting solubility and hydrogen-bonding patterns.

Key Findings :

  • The target compound’s structural analogs (e.g., 11a–11f) exhibit broad-spectrum antibacterial activity, suggesting that the triazole-propanol scaffold is critical for targeting bacterial tyrosine kinases .
  • Mannich-base derivatives (e.g., M1 with ciprofloxacin) show enhanced activity due to synergistic effects between the triazole core and conjugated antibiotics .
  • The absence of explicit MIC data for the target compound highlights a gap in current literature, though its mercapto group may improve target binding compared to non-thiol derivatives .

Biological Activity

1-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)propan-2-ol is a compound of significant interest due to its potential biological activities. The triazole ring, known for its diverse pharmacological properties, combined with the mercapto group, enhances its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties supported by various studies.

The molecular formula of this compound is C11H13N3OSC_{11}H_{13}N_3OS, with a molecular weight of 235.31 g/mol. The structure features a triazole ring substituted with a phenyl group and a mercapto group, which is crucial for its biological activity.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of mercapto-substituted triazoles. For instance, research indicates that derivatives of triazoles exhibit significant activity against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) and other clinical isolates.

CompoundMIC (µg/mL)Target Organism
1-(5-Mercapto-4-phenyl)-triazole1–4MRCNS strains
1-(5-Mercapto-4-phenyl)-triazole>125Enterococcus strains

The minimum inhibitory concentrations (MIC) for several derivatives were found to be effective at low concentrations, indicating strong antimicrobial potential .

Anticancer Activity

The anticancer effects of this compound have been investigated in various cancer cell lines. The compound demonstrated cytotoxic effects with IC50 values indicating its potential as an anticancer agent.

Cell LineIC50 (µg/mL)Reference
HeLa<10
MCF711.20–93.46
SKOV37.87–70.53

These findings suggest that the compound can inhibit cell proliferation in cancer cells significantly more than in non-cancerous cells, showcasing its selective toxicity.

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, the antioxidant activity of this compound has been assessed. Antioxidants are crucial in preventing oxidative stress-related damage in cells.

Research findings indicate that compounds with similar structures exhibit significant radical scavenging activities. The antioxidant properties are attributed to the presence of the mercapto group which can donate electrons and neutralize free radicals .

The biological activities of 1-(5-mercapto-4-phenyl)-triazole are primarily attributed to its ability to interact with specific enzymes and receptors:

  • Antimicrobial Action : The mercapto group facilitates binding to metal ions within bacterial enzymes, inhibiting their function.
  • Anticancer Mechanism : The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways or by inhibiting key signaling pathways involved in cell survival.
  • Antioxidant Mechanism : The electron-donating ability of the mercapto group allows it to scavenge free radicals effectively.

Case Studies

Recent studies have focused on synthesizing and evaluating new derivatives based on the core structure of 1-(5-mercapto-4-phenyl)-triazole. For example, a study synthesized various derivatives and tested their biological activities against different pathogens and cancer cell lines, confirming enhanced efficacy compared to earlier compounds .

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic and crystallographic methods for characterizing 1-(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)propan-2-ol?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the propan-2-ol group (δ ~1.2 ppm for CH3_3, δ ~4.0 ppm for -OH) and the triazole ring protons (δ ~7.5–8.5 ppm for aromatic protons). Cross-validate with literature spectral data .
  • X-ray Crystallography : Determine crystal packing and hydrogen-bonding interactions. For example, monoclinic systems (e.g., space group P21_1/c) are common for triazole derivatives, as seen in related compounds with unit cell parameters a ≈ 7.5 Å, b ≈ 8.4 Å, c ≈ 24.8 Å, and β ≈ 97.5° .
  • Mass Spectrometry (MS) : Confirm molecular weight (235.31 g/mol) via high-resolution MS (HRMS) .

Q. How can researchers optimize the synthetic route for this compound?

  • Methodological Answer :

  • Precursor Synthesis : Follow Sahoo et al.'s method for synthesizing the 4-amino-5-mercapto-1,2,4-triazole precursor, which involves cyclization of thiocarbohydrazide with carboxylic acids under reflux .
  • Functionalization : React the precursor with phenylpropan-2-ol derivatives under basic conditions (e.g., K2_2CO3_3 in methanol) to introduce the propan-2-ol group. Monitor reaction progress via TLC or HPLC .
  • Yield Improvement : Optimize solvent polarity (e.g., DMF/EtOH mixtures) and temperature (80–100°C) to enhance crystallinity and purity .

Q. What stability considerations are critical for handling this compound?

  • Methodological Answer :

  • Storage : Store under inert gas (N2_2 or Ar) at −20°C to prevent oxidation of the mercapto (-SH) group .
  • pH Sensitivity : Avoid strongly acidic conditions (pH < 3), which may protonate the triazole ring, or basic conditions (pH > 10), which could deprotonate the -SH group and promote disulfide formation .

Advanced Research Questions

Q. How can computational modeling predict the pharmacological activity of this triazole derivative?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with anti-inflammatory targets (e.g., cyclooxygenase-2). The triazole and mercapto groups may act as hydrogen-bond donors/acceptors .
  • QSAR Analysis : Correlate substituent effects (e.g., phenyl vs. methoxy groups) with bioactivity using descriptors like logP and polar surface area. Reference similar compounds with IC50_{50} values < 10 μM in inflammation assays .

Q. What structural insights can be gained from single-crystal X-ray diffraction for this compound?

  • Methodological Answer :

  • Hydrogen-Bond Networks : Analyze intermolecular interactions (e.g., O–H···N or S–H···O) that stabilize the crystal lattice. For example, the propan-2-ol -OH group may form hydrogen bonds with triazole N atoms .
  • Torsion Angles : Measure dihedral angles between the triazole ring and phenyl group to assess conformational flexibility. Values > 30° suggest steric hindrance from the propan-2-ol substituent .

Q. How can researchers validate the compound’s purity and identity in complex mixtures?

  • Methodological Answer :

  • HPLC-DAD/UV : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to resolve impurities. Retention times for triazole derivatives typically range from 8–12 minutes .
  • LC-MS/MS : Combine retention time data with MS fragmentation patterns (e.g., m/z 235 → 192 for loss of -SH) .

Q. What strategies are effective for studying the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Mercapto Group Reactivity : Test reactions with alkyl halides (e.g., methyl iodide) in DMF at 60°C to form thioethers. Monitor via 1H^1H-NMR for disappearance of the -SH peak (δ ~3.5 ppm) .
  • Propan-2-ol Oxidation : Use Jones reagent (CrO3_3/H2_2SO4_4) to oxidize the secondary alcohol to a ketone, confirmed by IR (C=O stretch ~1700 cm1^{-1}) .

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